2-Styrylbenzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Styrylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of an aryl halide with an arylboronic acid. This reaction is known for its mild conditions and high functional group tolerance .
Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. In this case, the reaction between benzaldehyde and a suitable phosphonium ylide can yield the desired trans-stilbene derivative, which can then be oxidized to form the carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling is particularly favored due to its scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product, often involving the use of advanced catalysts and automated reaction systems .
Chemical Reactions Analysis
Types of Reactions
2-Styrylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the phenyl rings .
Scientific Research Applications
2-Styrylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Styrylbenzoic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways and exerting its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby reducing these processes .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with similar chemical properties.
Cinnamic acid: Contains a phenyl group connected to a carboxylic acid via an ethylene bridge, similar to 2-Styrylbenzoic acid.
Salicylic acid: An aromatic carboxylic acid with a hydroxyl group, used in various pharmaceutical applications
Uniqueness
This compound is unique due to its trans-stilbene structure, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets, making it valuable in research and industrial applications .
Properties
CAS No. |
5079-90-3 |
---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]benzoic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,(H,16,17)/b11-10+ |
InChI Key |
MGJDPQKVELOHMT-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2C(=O)O |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C(=O)O |
5079-90-3 | |
Origin of Product |
United States |
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